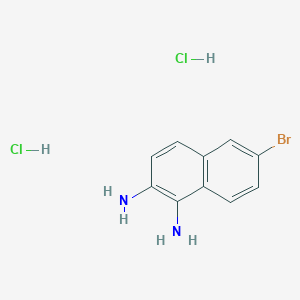
6-Bromonaphthalene-1,2-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromonaphthalene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H10BrN2·2HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and amine functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphthalene-1,2-diamine dihydrochloride typically involves the bromination of naphthalene followed by amination. One common method includes the reaction of naphthalene with bromine in the presence of a catalyst to form 6-bromonaphthalene. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield 6-Bromonaphthalene-1,2-diamine. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and amination steps are optimized for industrial efficiency, and the final product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromonaphthalene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding naphthalene-1,2-diamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Naphthalene-1,2-diamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromonaphthalene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalene-1,2-diamine dihydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and amine groups play a crucial role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dibromo-1,1’-bi-2-naphthol: Another brominated naphthalene derivative with different functional groups.
2,6-Dibromonaphthalene: A dibrominated naphthalene compound with bromine atoms at different positions.
Uniqueness
6-Bromonaphthalene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
6-bromonaphthalene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;;/h1-5H,12-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRLPVABGJSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

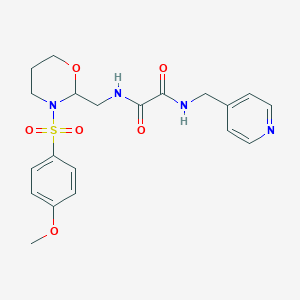
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(phenylthio)propan-1-one](/img/structure/B2891544.png)
![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)
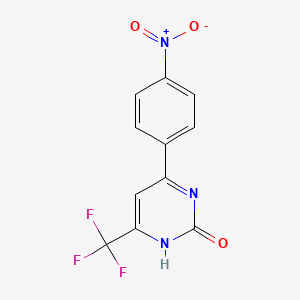
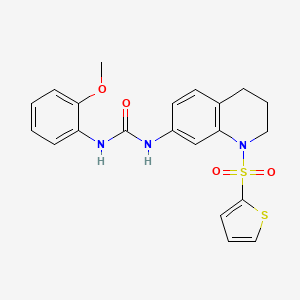
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)
![methyl 3-amino-2-[(1H-imidazol-5-yl)methyl]propanoate dihydrochloride](/img/structure/B2891549.png)
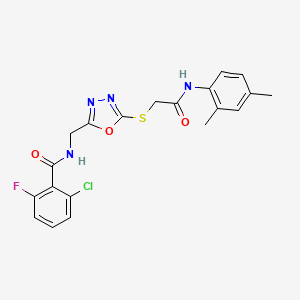

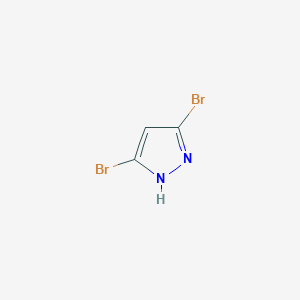
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2891558.png)
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)

